molecular formula C36H42ClN3O4 B13063525 LumiprobeNHS-Cy5

LumiprobeNHS-Cy5

Cat. No.: B13063525
M. Wt: 616.2 g/mol
InChI Key: WYDRTLYIBJFWFL-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lumiprobe NHS-Cy5 involves the reaction of Cyanine5 with N-Hydroxysuccinimide (NHS) to form the NHS ester. The reaction typically requires a small amount of organic co-solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the labeling reactions .

Industrial Production Methods

In industrial settings, the production of Lumiprobe NHS-Cy5 follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including pH and temperature, to ensure high yield and purity of the final product. The optimal pH for the reaction is between 8.3 and 8.5 .

Chemical Reactions Analysis

Types of Reactions

Lumiprobe NHS-Cy5 primarily undergoes substitution reactions where the NHS ester reacts with amino groups in biomolecules. The reaction is pH-dependent, with optimal modification occurring at a pH of 8.3-8.5 .

Common Reagents and Conditions

The common reagents used in the reactions involving Lumiprobe NHS-Cy5 include DMF, DMSO, and buffers with a pH of 8.3-8.5. The reaction conditions must be carefully controlled to prevent hydrolysis of the NHS ester, which can decrease the yield of the modified molecule .

Major Products

The major products formed from the reactions of Lumiprobe NHS-Cy5 are labeled peptides, proteins, and oligonucleotides. These labeled biomolecules are used in various applications, including fluorescence microscopy and imaging .

Scientific Research Applications

Lumiprobe NHS-Cy5 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Lumiprobe NHS-Cy5 involves the formation of a covalent bond between the NHS ester and the amino groups in biomolecules. This reaction results in the stable labeling of the target molecule, allowing for its detection and analysis using fluorescence-based techniques. The molecular targets include peptides, proteins, and oligonucleotides, and the pathways involved are primarily those related to fluorescence labeling and detection .

Comparison with Similar Compounds

Lumiprobe NHS-Cy5 can be compared with other similar compounds such as:

Lumiprobe NHS-Cy5 is unique due to its cost-efficiency and compatibility with various instrumentation, making it an ideal choice for many research and industrial applications .

Properties

Molecular Formula

C36H42ClN3O4

Molecular Weight

616.2 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;chloride

InChI

InChI=1S/C36H42N3O4.ClH/c1-35(2)26-16-11-13-18-28(26)37(5)30(35)20-8-6-9-21-31-36(3,4)27-17-12-14-19-29(27)38(31)25-15-7-10-22-34(42)43-39-32(40)23-24-33(39)41;/h6,8-9,11-14,16-21H,7,10,15,22-25H2,1-5H3;1H/q+1;/p-1

InChI Key

WYDRTLYIBJFWFL-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-]

Origin of Product

United States

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